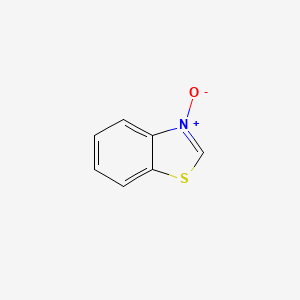
2-(1-benzylazetidin-3-yl)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-benzylazetidin-3-yl)-N-methylethanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylazetidin-3-yl)-N-methylethanamine typically involves the preparation of 1-benzylazetidin-3-ol as an intermediate. One common method involves the reaction of benzylamine with epichlorohydrin to form 1-benzylazetidin-3-ol, which is then converted to the target compound through a series of steps involving methylation and amination .
Industrial Production Methods
Industrial production of this compound may involve optimized processes to ensure high yield and purity. For example, the preparation of 1-benzylazetidin-3-ol can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-benzylazetidin-3-yl)-N-methylethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Applications De Recherche Scientifique
2-(1-benzylazetidin-3-yl)-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-benzylazetidin-3-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzylazetidin-3-ol: An intermediate in the synthesis of 2-(1-benzylazetidin-3-yl)-N-methylethanamine.
N-methylazetidine: A structurally similar compound with different functional groups.
Azetidine-2-carboxylic acid: Another azetidine derivative with distinct properties.
Uniqueness
Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-(1-benzylazetidin-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C13H20N2/c1-14-8-7-13-10-15(11-13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
Clé InChI |
DKBRFAHNFPIVMU-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1CN(C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)



![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)


![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)




